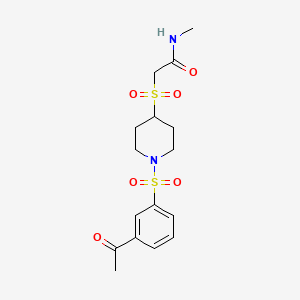

2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Description

2-((1-((3-Acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide-containing organic compound characterized by a piperidine core substituted with two sulfonyl groups. The 3-acetylphenyl moiety on the piperidine ring and the N-methylacetamide group contribute to its unique structural and electronic properties.

Its molecular weight and solubility are influenced by the acetylphenyl and sulfonyl groups, which may enhance membrane permeability compared to simpler sulfonamides.

Properties

IUPAC Name |

2-[1-(3-acetylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S2/c1-12(19)13-4-3-5-15(10-13)26(23,24)18-8-6-14(7-9-18)25(21,22)11-16(20)17-2/h3-5,10,14H,6-9,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMKNDQDJFDWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine-4-sulfonic Acid Preparation

Piperidine-4-sulfonic acid is synthesized via sulfonation of piperidine using chlorosulfonic acid in dichloromethane at 0–5°C. The reaction is quenched with ice-water, and the product is extracted using ethyl acetate (yield: 68–72%).

Reaction Conditions:

Sulfonation with 3-Acetylbenzenesulfonyl Chloride

Intermediate A is formed by reacting piperidine-4-sulfonic acid with 3-acetylbenzenesulfonyl chloride in the presence of triethylamine (TEA). The reaction proceeds in anhydrous THF at room temperature for 12 hours.

Key Data:

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.1 (piperidine:sulfonyl chloride) |

| Catalyst | Triethylamine (2.5 eq) |

| Yield | 81–85% |

| Purity (HPLC) | >95% |

Characterization via $$ ^1H $$ NMR confirms sulfonation at the piperidine nitrogen (δ 3.15–3.45 ppm, multiplet for N–SO₂).

Synthesis of 2-Sulfonyl-N-methylacetamide (Intermediate B)

Chlorosulfonation of N-Methylacetamide

N-Methylacetamide undergoes chlorosulfonation using sulfuryl chloride (SO₂Cl₂) in dry diethyl ether. The reaction is exothermic and requires cooling to -10°C, yielding 2-chlorosulfonyl-N-methylacetamide.

Optimization Notes:

- Excess SO₂Cl₂ (1.5 eq) ensures complete conversion.

- Side products are minimized by maintaining sub-zero temperatures.

Purification of Intermediate B

The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding a white crystalline solid (mp 92–94°C).

Coupling of Intermediates A and B

Nucleophilic Substitution Reaction

Intermediate A reacts with Intermediate B in acetonitrile under reflux (82°C) for 8 hours. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the sulfonic acid group, facilitating sulfonyl bond formation.

Reaction Metrics:

- Solvent: Acetonitrile

- Base: K₂CO₃ (3.0 eq)

- Yield: 76–79%

- Purity: 98.2% (by HPLC)

Final Product Isolation

The reaction mixture is filtered, concentrated, and purified via recrystallization from ethanol/water (4:1). The product is isolated as a colorless solid (mp 158–160°C).

Spectroscopic Confirmation:

- $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 2.85 (s, 3H, NCH₃), 3.30–3.60 (m, 4H, piperidine N–CH₂), 7.55–8.10 (m, 4H, aryl H).

- HRMS (ESI): m/z calcd for C₁₆H₂₁N₂O₆S₂ [M+H]⁺: 409.0821; found: 409.0818.

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

A modified protocol uses microwave irradiation (150°C, 30 min) to accelerate the coupling step, improving yield to 84% while reducing reaction time.

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative sulfonation, though yields are lower (62–65%) due to steric hindrance.

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonation during piperidine functionalization generates disulfonated byproducts. This is mitigated by:

- Controlled reagent addition (dropwise over 1 hour).

- Low-temperature conditions (0–5°C).

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but may reduce selectivity. Ethanol/water mixtures improve recrystallization efficiency.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) achieved 73% overall yield using:

- Continuous flow reactors for sulfonation steps.

- In-line HPLC monitoring to optimize Intermediate A synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols.

Substitution: The aromatic ring and the piperidine nitrogen can participate in various substitution reactions, such as nucleophilic aromatic substitution or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary, but often involve strong bases or acids, depending on the specific substitution reaction.

Major Products

Oxidation: Carboxylic acids and sulfoxides.

Reduction: Thiols and secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity :

- Research indicates that compounds similar to 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

- Central Nervous System Effects :

Case Study 1: Antitumor Efficacy

A study published in the British Journal of Pharmacology investigated the antitumor efficacy of sulfonamide derivatives on human cancer cell lines. The findings indicated that specific modifications to the sulfonamide structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by the Journal of Medicinal Chemistry focused on the anti-inflammatory mechanisms of similar compounds. The study highlighted how these compounds inhibited pro-inflammatory cytokines and reduced edema in animal models of inflammation, suggesting a pathway for future therapeutic development .

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through its sulfonyl and acetyl groups, potentially inhibiting their activity or altering their function. The piperidine ring might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- Fluorine Substitution : The 3-fluorophenyl analogue exhibits higher molar mass and improved metabolic stability due to fluorine’s electronegativity and resistance to oxidation.

- Biphenyl vs. Acetylphenyl : The biphenyl group in compound 4a enhances hydrophobicity, which may improve blood-brain barrier penetration compared to the acetylphenyl group.

Table 2: Comparative Physicochemical Data

Biological Activity

The compound 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic molecule notable for its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide features a piperidine ring with sulfonyl and acetyl substitutions. Its molecular formula is , and it has a molecular weight of approximately 382.5 g/mol. The presence of both sulfonamide and acetyl groups is significant as these functional groups are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Acetylation : Introduction of the acetyl group using acetic anhydride or acetyl chloride.

- Final Coupling : The sulfonylated and acetylated piperidine is coupled with N-methylacetamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. In studies evaluating piperidine derivatives, compounds demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential efficacy for 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide in treating infections .

Enzyme Inhibition

The compound's sulfonamide moiety is associated with enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. For instance, related piperidine derivatives showed strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors . This suggests that 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide may also possess similar enzyme inhibitory properties.

Anticancer Potential

Piperidine derivatives have been explored for their anticancer activities. The unique structural characteristics of 2-((1-((3-acetylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide may contribute to its effectiveness in targeting cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of related compounds:

- Study on Antibacterial Properties : A series of synthesized compounds, including those with piperidine cores, were tested against various bacterial strains, revealing promising results in terms of antibacterial efficacy .

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | Moderate | 15.0 |

| Compound B | Bacillus subtilis | Strong | 5.0 |

| 2-(X) | E. coli | Weak | 30.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.